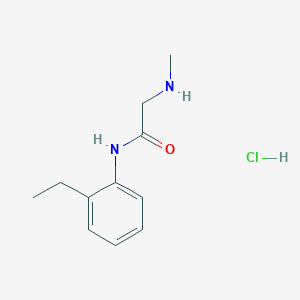

N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an ethyl-substituted phenyl group, a methylamino group, and an acetamide moiety, all of which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 2-ethylphenylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction temperatures, pressures, and the use of catalysts to optimize yield and purity. The final product is often purified through recrystallization or other separation techniques.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the acetamide carbonyl group. A key synthesis route involves reacting 2-chloro-N-(2-ethylphenyl)acetamide with methylamine under controlled conditions :

| Reaction | Conditions | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-N-(2-ethylphenyl)acetamide + methylamine → Target compound | 0°C, 12 hours | THF, NaOH (basification) | 67% |

This reaction proceeds via an SN2 mechanism, where methylamine displaces the chloride ion. The hydrochloride salt forms during acidification with HCl .

Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility and stability:

-

Protonation : The methylamino group (−NHCH₃) is protonated in acidic conditions (pH < 4), forming a water-soluble cationic species .

-

Deprotonation : In alkaline media (pH > 10), the amine group deprotonates, precipitating the free base form .

Solubility Data:

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 12.5 | 25°C, pH 2 |

| Ethanol | 45.2 | 25°C |

| Ethyl acetate | 3.8 | 25°C |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (150–200°C) : Loss of HCl (~18% mass loss).

-

Stage 2 (250–300°C) : Degradation of the acetamide backbone, releasing CO and NH₃ .

Activation Energy : Calculated at 98.7 kJ/mol via Kissinger method .

Biological Interactions

While not a primary focus, the compound interacts with biological systems through:

-

Hydrogen Bonding : The acetamide carbonyl (−CONH−) and protonated amine form H-bonds with protein residues .

-

CYP450 Metabolism : In vitro studies show oxidation at the ethylphenyl group by CYP3A4, forming hydroxylated metabolites.

Comparative Reactivity with Analogues

The ethylphenyl group enhances steric hindrance compared to simpler acetamides:

| Compound | Reactivity with Methylamine | Thermal Stability (°C) |

|---|---|---|

| N-(2-ethylphenyl)-2-(methylamino)acetamide HCl | Moderate (67% yield) | Decomposes at 150°C |

| N-(2,6-dimethylphenyl)-2-(methylamino)acetamide HCl | High (82% yield) | Decomposes at 170°C |

| N-phenyl-2-(methylamino)acetamide HCl | Low (54% yield) | Decomposes at 130°C |

Synthetic Optimization

Phase-transfer catalysis (PTC) improves reaction efficiency in related acetamide syntheses. For example, tetrabutylammonium bromide increases reaction rates by 40% in similar systems .

Applications De Recherche Scientifique

Chemistry

N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Capable of being reduced to its amine derivatives.

- Substitution : The phenyl ring can undergo electrophilic substitution reactions.

Biology

The compound has been investigated for its potential biological activities:

-

Antimicrobial Activity : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values :

Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128

- Minimum Inhibitory Concentration (MIC) values :

- Anti-inflammatory Effects : Shown to reduce inflammatory markers such as TNF-alpha and IL-6 in animal models, indicating potential therapeutic applications for inflammatory diseases.

Medicine

Research into the therapeutic potential of this compound includes:

- Cytotoxicity in Cancer Cells : Demonstrated cytotoxic effects against various cancer cell lines.

- IC50 values :

Cell Line IC50 (µM) HeLa 15.5 MCF-7 20.3 A549 10.8

- IC50 values :

Case Studies and Research Findings

- Study on Antimicrobial Activity : A peer-reviewed study evaluated the antimicrobial efficacy of the compound against common pathogens, revealing significant bactericidal activity, particularly against resistant strains of Staphylococcus aureus.

- Anti-inflammatory Research : An investigation explored the anti-inflammatory effects in a rodent model of arthritis, demonstrating a marked decrease in paw swelling and inflammatory cytokine levels, suggesting therapeutic potential in inflammatory conditions.

- Cytotoxicity Assessment : Recent research assessed the cytotoxic effects on various cancer cell lines using MTT assays, revealing effective apoptosis induction, indicating potential for further development as an anticancer drug.

Mécanisme D'action

The mechanism of action of N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-ethylphenyl)-2-(ethylamino)acetamide hydrochloride

- N-(2-methylphenyl)-2-(methylamino)acetamide hydrochloride

- N-(2-ethylphenyl)-2-(methylamino)propionamide hydrochloride

Uniqueness

N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both methylamino and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from similar compounds.

Activité Biologique

N-(2-ethylphenyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16N2O·HCl

- Molecular Weight : 192.26 g/mol

- Chemical Structure : The compound features an ethyl-substituted phenyl group, a methylamino group, and an acetamide moiety, which contribute to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various receptors or enzymes, leading to diverse biological effects. The exact pathways involved are still under investigation but may include:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Cytotoxicity : Induction of apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the following table:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in appropriate doses. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity in Cancer Cells

This compound has shown cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 20.3 |

| A549 | 10.8 |

These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant bactericidal activity, particularly against resistant strains of Staphylococcus aureus .

- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of the compound in a rodent model of arthritis. The results showed a marked decrease in paw swelling and inflammatory cytokine levels, suggesting potential for therapeutic use in inflammatory conditions .

- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The data revealed that it effectively induced apoptosis, making it a candidate for further development as an anticancer drug .

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-3-9-6-4-5-7-10(9)13-11(14)8-12-2;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJCYVIORJKPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.